4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-amine
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Overview
Description
1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-amine is a complex organic compound that features an indole moiety, a piperidine ring, and a chlorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from a suitable precursor like indole-3-carboxaldehyde.
Formation of the Piperidine Ring: Using a cyclization reaction involving a suitable amine.
Coupling Reactions: Combining the indole and piperidine intermediates under specific conditions, possibly using a coupling reagent like EDCI or DCC.
Introduction of the Chlorophenyl Group: Through a substitution reaction, often using a chlorinated aromatic compound.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity, using large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Particularly nucleophilic substitution reactions due to the presence of the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products would depend on the specific reaction conditions but could include oxidized or reduced derivatives, or substituted products where the chlorine atom is replaced by another group.
Scientific Research Applications
1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-amine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with indole and piperidine structures can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-((1H-Indol-3-yl)methyl)-4-phenylpiperidin-4-amine: Lacks the chlorophenyl group.
1-((1H-Indol-3-yl)methyl)-4-(2-fluorophenyl)piperidin-4-amine: Contains a fluorophenyl group instead of chlorophenyl.
1-((1H-Indol-3-yl)methyl)-4-(2-bromophenyl)piperidin-4-amine: Contains a bromophenyl group instead of chlorophenyl.
Uniqueness
The presence of the chlorophenyl group in 1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-amine may confer unique chemical properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and reactivity.
Properties
CAS No. |
925217-97-6 |
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Molecular Formula |
C20H22ClN3 |
Molecular Weight |
339.9 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-1-(1H-indol-3-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C20H22ClN3/c21-18-7-3-2-6-17(18)20(22)9-11-24(12-10-20)14-15-13-23-19-8-4-1-5-16(15)19/h1-8,13,23H,9-12,14,22H2 |
InChI Key |
PCDWPWHUSVGHDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2Cl)N)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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